2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid: A Technical Profile
2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid: A Technical Profile
Topic: 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid (CAS: 1333946-90-9) is a heteroaromatic building block increasingly utilized in medicinal chemistry for the synthesis of adenosine receptor antagonists, kinase inhibitors, and antimicrobial agents. This scaffold combines the lipophilic, metabolic susceptibility of the furan ring with the polar, hydrogen-bond-accepting properties of the thiazole core. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, reactivity profiles, and application in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This compound serves as a bioisostere for bi-aryl systems, offering a distinct vector for pi-stacking interactions while introducing a carboxylic acid handle for further diversification.
Table 1: Physicochemical Specifications
| Property | Data | Notes |
| CAS Number | 1333946-90-9 | Primary identifier |
| IUPAC Name | 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid | |
| Molecular Formula | C₈H₅NO₃S | |
| Molecular Weight | 195.20 g/mol | Fragment-like space |
| SMILES | O=C(O)c1sc(nc1)c2ccoc2 | |
| Appearance | Off-white to pale yellow solid | Typical of thiazole acids |
| Predicted pKa | ~3.5 (Carboxylic acid) | Acidic due to electron-deficient thiazole |
| Predicted LogP | 1.8 – 2.1 | Moderate lipophilicity |
| Solubility | DMSO, DMF, Methanol | Sparingly soluble in water at neutral pH |
| H-Bond Donors/Acceptors | 1 / 4 | Lipinski compliant |
Synthetic Pathways[12][13]
The synthesis of 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid generally follows two primary strategies: the classical Hantzsch thiazole synthesis or modern transition-metal-catalyzed cross-coupling.
Method A: Suzuki-Miyaura Cross-Coupling (Recommended)
This route offers higher fidelity and functional group tolerance, avoiding the harsh conditions of cyclization.
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Starting Materials: Ethyl 2-bromothiazole-5-carboxylate and Furan-3-boronic acid.
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Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
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Conditions: Base (K₂CO₃ or Cs₂CO₃), Solvent (Dioxane/Water), 80–100°C.
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Hydrolysis: Subsequent saponification (LiOH/THF) yields the free acid.
Method B: Hantzsch Thiazole Synthesis
Useful for large-scale, cost-effective production where raw material availability is prioritized over yield.
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Thioamide Formation: Furan-3-carboxamide is thionated (Lawesson’s reagent) to yield Furan-3-carbothioamide.
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Cyclization: Reaction with ethyl 2-chloro-2-formylacetate (often generated in situ from ethyl 3-ethoxyacrylate and sulfuryl chloride or similar equivalents like ethyl 2-chloro-3-oxopropanoate).
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Mechanism: Nucleophilic attack of sulfur on the alpha-halocarbonyl, followed by dehydration.
Visualization: Synthetic Workflow
Figure 1: Comparison of Suzuki-Miyaura coupling (Blue path) and Hantzsch cyclization (Red path) for the synthesis of the target scaffold.
Chemical Reactivity & Derivatization[8][11][13]
The molecule possesses three distinct zones of reactivity: the carboxylic acid, the thiazole C-H bonds, and the furan ring.
Carboxylic Acid Derivatization
The C-5 carboxylic acid is the primary vector for library generation.
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Amide Coupling: Standard HATU/EDC conditions work well. Note: The electron-deficient nature of the thiazole ring increases the acidity of the carboxylic acid, making the activated ester highly reactive but potentially prone to hydrolysis if not handled under anhydrous conditions.
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Esterification: Acid-catalyzed esterification or reaction with alkyl halides under basic conditions.
Aromatic Ring Reactivity
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Furan Ring (Oxidation Risk): The furan ring is electron-rich and susceptible to oxidative ring opening (e.g., by singlet oxygen or metabolic P450 oxidation) to form reactive enedials. This is a critical consideration for metabolic stability (see Section 5).
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Thiazole Ring: The C-4 position of the thiazole is relatively inert to electrophilic substitution but can be functionalized via C-H activation protocols if required.
Visualization: Reactivity Map
Figure 2: Strategic derivatization points and stability liabilities. Blue paths indicate standard medicinal chemistry transformations; red dashed path indicates metabolic liability.
Medicinal Chemistry Applications
Scaffold Hopping & Bioisosterism
This scaffold is often used as a bioisostere for bi-phenyl or phenyl-pyridine systems. The furan-thiazole linkage introduces a specific twist angle (non-planar) that can improve solubility compared to planar bi-aryls.
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Adenosine Receptor Antagonists: The furan-thiazole motif mimics the adenine core, interacting with the exosite of A2A receptors.
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Kinase Inhibition: The carboxylic acid is frequently converted to an amide to hinge-bind or interact with the DFG motif in various kinases.
Metabolic Considerations
While the furan ring provides favorable lipophilicity and pi-stacking, it is a structural alert for toxicity due to potential metabolic activation to cis-2-butene-1,4-dial (a reactive Michael acceptor).
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Mitigation Strategy: If high clearance is observed, consider substituting the furan with a thiophene or oxazole, or blocking the furan alpha-positions with methyl groups (though this alters the steric profile).
Analytical Characterization
Confirmation of identity should rely on the following predicted spectral features:
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¹H NMR (DMSO-d₆, 400 MHz):
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Carboxylic Acid: Broad singlet at δ 13.0–14.0 ppm.
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Thiazole C4-H: Singlet at δ 8.4–8.6 ppm (deshielded by N and S).
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Furan Protons:
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C2'-H: ~δ 8.3 ppm (singlet-like, alpha to O).
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C5'-H: ~δ 7.8 ppm (doublet).
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C4'-H: ~δ 7.0 ppm (doublet/multiplet).
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LC-MS:
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ESI (+): [M+H]⁺ = 196.0.
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ESI (-): [M-H]⁻ = 194.0.
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Quality Control: Ensure absence of Pd residues (if Method A used) via ICP-MS, as thiazoles can chelate metals, complicating biological assays.
Safety & Handling
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The furan ring is sensitive to light and air over prolonged periods; protect from oxidation.
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Handling: Use standard PPE. Avoid contact with strong oxidizing agents.
References
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Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Berichte der deutschen chemischen Gesellschaft. Link
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Suzuki Coupling of Thiazoles: Ohkubo, M., et al. (1995). "Practical Synthesis of 2-Arylthiazoles via Palladium-Catalyzed Cross-Coupling." Tetrahedron. Link
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Furan Metabolic Toxicity: Peterson, L.A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link
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Thiazole-Furan Scaffolds in Adenosine Antagonists: Vippagunta, S., et al. (2012). "Crystalline forms of an adenosine A2a receptor antagonist." US Patent 20120178768. Link
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General Properties of 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid: PubChem Compound Summary for CID 53621904. Link
